molecular formula C10H7BrFNO B11717015 (8-Bromo-5-fluoroquinolin-2-yl)methanol

(8-Bromo-5-fluoroquinolin-2-yl)methanol

Cat. No.: B11717015
M. Wt: 256.07 g/mol
InChI Key: KQVLBDVPZZJAJD-UHFFFAOYSA-N
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Description

(8-Bromo-5-fluoroquinolin-2-yl)methanol is a quinoline derivative that features both bromine and fluorine substituents on its quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and fluorine atoms in the compound can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Bromo-5-fluoroquinolin-2-yl)methanol typically involves the bromination and fluorination of quinoline derivativesThe reaction conditions often involve the use of bromine or bromine-containing reagents and fluorinating agents under controlled temperatures and solvent conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and fluorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(8-Bromo-5-fluoroquinolin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinoline ketones.

    Reduction: The compound can be reduced to form different quinoline derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline ketones, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.

Scientific Research Applications

(8-Bromo-5-fluoroquinolin-2-yl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes and pathways.

    Industry: Utilized in the development of materials such as liquid crystals and dyes

Mechanism of Action

The mechanism of action of (8-Bromo-5-fluoroquinolin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    8-Bromoquinoline: Lacks the fluorine substituent but shares similar bromination properties.

    5-Fluoroquinoline: Contains a fluorine atom but lacks the bromine substituent.

    8-Bromo-5-chloroquinoline: Similar structure with chlorine instead of fluorine.

Uniqueness

(8-Bromo-5-fluoroquinolin-2-yl)methanol is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .

Properties

Molecular Formula

C10H7BrFNO

Molecular Weight

256.07 g/mol

IUPAC Name

(8-bromo-5-fluoroquinolin-2-yl)methanol

InChI

InChI=1S/C10H7BrFNO/c11-8-3-4-9(12)7-2-1-6(5-14)13-10(7)8/h1-4,14H,5H2

InChI Key

KQVLBDVPZZJAJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1CO)Br)F

Origin of Product

United States

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